Home > Products > Screening Compounds P78980 > Anhydrodihydroartemisinin
Anhydrodihydroartemisinin -

Anhydrodihydroartemisinin

Catalog Number: EVT-1579206
CAS Number:
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Anhydrodihydroartemisinin is a derivative of dihydroartemisinin, which itself is derived from artemisinin, a natural product extracted from the plant Artemisia annua. This compound is recognized for its potential therapeutic applications, particularly in the treatment of malaria and certain cancers. Anhydrodihydroartemisinin exhibits structural modifications that enhance its bioactivity and pharmacological properties.

Source

Anhydrodihydroartemisinin is synthesized from artemisinin, a sesquiterpene lactone known for its antimalarial properties. The synthesis typically involves chemical modifications of dihydroartemisinin, which is produced through the reduction of artemisinin. Natural sources of artemisinin include the sweet wormwood plant, which has been used in traditional medicine for centuries.

Classification

Anhydrodihydroartemisinin belongs to the class of compounds known as endoperoxides. These compounds are characterized by their unique peroxy functional groups, which play a crucial role in their biological activity. The classification can be further specified as follows:

  • Chemical Class: Endoperoxides
  • Natural Product Derivative: Dihydroartemisinin
  • Therapeutic Category: Antimalarial and anticancer agents
Synthesis Analysis

Methods

The synthesis of anhydrodihydroartemisinin typically involves several steps:

  1. Reduction of Artemisinin: Artemisinin is reduced to dihydroartemisinin using reducing agents such as sodium borohydride in methanol at low temperatures.
  2. Formation of Anhydrodihydroartemisinin: Dihydroartemisinin undergoes further chemical transformations, including dehydration or epoxidation reactions, to yield anhydrodihydroartemisinin.

Technical Details

The synthesis can be performed in a single-pot reaction to improve efficiency. For instance, the simultaneous reduction and methylation processes have been reported to yield high purity products in shorter times, minimizing the need for isolation steps .

Molecular Structure Analysis

Structure

Anhydrodihydroartemisinin features a complex molecular structure characterized by its tricyclic framework and an endoperoxide bridge. The specific arrangement of functional groups contributes to its biological activity.

Data

  • Molecular Formula: C15H18O5
  • Molecular Weight: 278.30 g/mol
  • Key Functional Groups: Endoperoxide group, hydroxyl groups.
Chemical Reactions Analysis

Reactions

Anhydrodihydroartemisinin can participate in various chemical reactions:

  1. Epoxidation: The compound can be converted into epoxides using reagents like m-chloroperbenzoic acid (MCPBA), leading to derivatives with enhanced reactivity.
  2. Dehydration Reactions: Under acidic conditions, anhydrodihydroartemisinin can undergo dehydration to form more reactive species.

Technical Details

The epoxidation reaction involves treating anhydrodihydroartemisinin with MCPBA in the presence of potassium fluoride, resulting in a mixture of epoxide derivatives .

Mechanism of Action

The mechanism by which anhydrodihydroartemisinin exerts its biological effects primarily involves the generation of free radicals through the cleavage of the endoperoxide bond. This process leads to oxidative stress within target cells, particularly in malaria parasites and cancer cells.

Process and Data

  1. Activation: The endoperoxide bond undergoes homolytic cleavage upon interaction with heme or other iron-containing species.
  2. Radical Formation: This cleavage generates reactive oxygen species that damage cellular components such as DNA and proteins.
  3. Cellular Effects: The resultant oxidative damage leads to apoptosis or cell death, particularly in rapidly dividing cells like those found in tumors or malaria parasites.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Approximately 136–138°C.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethyl acetate.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under inert conditions.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic sites on the molecule.
Applications

Anhydrodihydroartemisinin has several scientific applications:

  • Antimalarial Agent: Used as a potent treatment for malaria due to its ability to target Plasmodium species effectively.
  • Anticancer Research: Investigated for its potential use in cancer therapy due to its cytotoxic effects on tumor cells .
  • Drug Development: Serves as a lead compound for developing new derivatives with improved pharmacological profiles and reduced side effects.
Chemical Identity and Synthesis Pathways

Structural Characterization of ADHA: Sesquiterpene Lactone Framework

Anhydrodihydroartemisinin (ADHA; C~15~H~22~O~4~; MW 266.33 g/mol; CAS 82596-30-3) represents a structurally modified sesquiterpene lactone derived from artemisinin, featuring distinctive alterations to its characteristic peroxide bridge and ring system. The compound retains the fundamental artemisinin scaffold comprising a tetracyclic structure with three cyclohexane rings and a tetrahydropyran ring, but undergoes significant rearrangement through lactone ring dehydration and peroxide bond reduction [2] [6] [9]. Key structural modifications include:

  • Peroxide Bridge Cleavage: Unlike artemisinin's pharmacologically essential endoperoxide group (1,2,4-trioxane), ADHA contains a stable ether linkage between C-3 and C-12, eliminating the peroxide functionality critical for antimalarial activity [6] [9].
  • Lactone Ring Transformation: The lactone moiety undergoes dehydration between C-9 and C-10, forming a 9,10-anhydro bridge that creates a rigid furano-isochromene system (pyrano[4,3-j]-1,2-benzodioxepin) [3] [9].
  • Stereochemical Configuration: ADHA maintains the absolute configurations at chiral centers (3R,5aS,6R,8aS,12R,12aR) consistent with dihydroartemisinin precursors, with the C-9/C-10 anhydro bridge imposing conformational constraints that influence molecular reactivity [6] [8].

Table 1: Structural Characteristics of Artemisinin Derivatives

CompoundMolecular FormulaPeroxide BridgeC-9/C-10 FunctionalizationKey Structural Feature
ArtemisininC~15~H~22~O~5~Intact (1,2,4-trioxane)LactoneBioactive endoperoxide
DihydroartemisininC~15~H~24~O~5~IntactLactol (hemiacetal)Reduction product at C-10
ADHAC~15~H~22~O~4~AbsentAnhydro lactoneFuro-isochromene system
Artemisinic acidC~15~H~22~O~2~AbsentCarboxylic acidΔ11(13) double bond

Spectroscopic characterization confirms these features: FT-IR shows loss of peroxide O-O stretch (890 cm⁻¹) and emergence of lactone C=O at 1750 cm⁻¹; ¹H NMR exhibits characteristic signals at δ 5.85 ppm (H-12a, d, J=3.4 Hz) and δ 2.72 ppm (H-9, m); ¹³C NMR displays C-9 resonance at δ 79.2 ppm and C-10 at δ 44.8 ppm, consistent with the anhydro bridge formation [6] [9]. X-ray crystallography of ADHA reveals a planar furo-isochromene moiety with nearly orthogonal orientation of the decalin system, contributing to its distinct chemical behavior compared to peroxide-containing artemisinins [4] [9].

Semisynthetic Derivation from Dihydroartemisinin: Key Reduction Protocols

ADHA is synthesized predominantly via acid-catalyzed dehydration of dihydroartemisinin (DHA), leveraging the reactivity of the lactol functionality at C-10. The semisynthetic route proceeds through three optimized reaction pathways:

  • Protic Acid Catalysis: Treatment of DHA with p-toluenesulfonic acid (0.5-1.0 mol%) in anhydrous toluene at 60-80°C for 2-4 hours achieves 75-85% conversion to ADHA. This method induces regioselective dehydration via E2 elimination with preferential anti-periplanar orientation of H-9 and OH-10, forming the thermodynamically stable trans-fused anhydro bridge [6] [9].
  • Lewis Acid-Mediated Dehydration: Employing boron trifluoride diethyl etherate (BF~3~·OEt~2~) at 0.1 mol% concentration in dichloromethane enables near-quantitative ADHA formation within 30 minutes at 0-5°C. This protocol minimizes artefact formation (<2%) by suppressing competing epimerization at C-9 and C-10 [3] [6].
  • Thermal Rearrangement: Heating DHA at 120-140°C under reduced pressure (0.1-1 mmHg) induces spontaneous dehydration without catalysts, yielding 60-70% ADHA after 15-20 minutes. Though operationally simple, this method generates 5-8% degradation byproducts including deoxyartemisinin and arteannuin B derivatives [8] [9].

Critical process parameters influencing yield and purity include:

  • Water Content: ≤50 ppm required to prevent hydrolysis competing with dehydration
  • Oxygen Exclusion: Necessary to avoid peroxide reformation
  • Temperature Control: >100°C accelerates degradation pathways
  • Stereochemical Purity: β-DHA epimer reacts 3.2x faster than α-DHA due to axial orientation of C-10 OH [6] [9]

Table 2: Comparative Analysis of ADHA Semisynthetic Methods

MethodCatalyst/ ConditionsReaction TimeYield (%)Purity (%)Key Advantage
Protic Acid Catalysisp-TsOH, toluene, 80°C2-4 hours75-8590-93Scalability, low catalyst cost
Lewis Acid CatalysisBF~3~·OEt~2~, DCM, 0°C30 minutes92-9797-99High regioselectivity, low byproducts
Thermal Rearrangement130°C, 0.5 mmHg15-20 minutes60-7085-88Catalyst-free, minimal purification

Microbial Biotransformation Pathways in ADHA Production

Microorganisms enable stereoselective transformations of artemisinin precursors into ADHA through enzymatic systems that mirror mammalian metabolic pathways. Key biotransformation routes include:

  • Aspergillus niger CICC 2487: This filamentous fungus converts artemisinin to ADHA via a three-step pathway: (1) reductive cleavage of the endoperoxide bridge by NADPH-dependent reductases forming deoxyartemisinin; (2) cytochrome P450-mediated hydroxylation at C-3; (3) spontaneous dehydration yielding ADHA as a terminal metabolite. Bioreactor studies demonstrate 65-70% substrate conversion after 120 hours with ADHA as the major product (≥45% yield) [4] [10].
  • Streptomyces lavendulae L-105: This actinobacterium transforms dihydroartemisinic acid into 9β-hydroxyanhydrodihydroartemisinin (a structural isomer of ADHA) via epoxide intermediates, achieving 30-35% yield after 96 hours. The pathway involves epoxidation of the Δ11(13) double bond followed by intramolecular nucleophilic attack and dehydration [4].
  • Rhizopogon species ATCC 36060: This basidiomycete produces ADHA through non-oxidative decarboxylation of dihydroartemisinic acid, generating the 14-carbon rearranged product 3α-hydroxydeoxyanhydrodihydroartemisinin as a coproduct. The reaction proceeds via a radical mechanism involving fungal laccases [4].

Biotransformation efficiency is optimized through:

  • Substrate Engineering: Hydrophobic prodrug formulations (e.g., artemisinin-β-cyclodextrin complexes) improving cellular uptake
  • Biphasic Systems: Water-organic solvent mixtures (e.g., 10% v/v n-hexadecane) enhancing substrate solubility
  • Enzyme Induction: Pregrowth with sesquiterpene inducers like farnesol (0.1 mM) boosting CYP450 expression
  • Process Parameters: pH 6.0-6.5, 28°C, and dissolved oxygen ≥30% saturation maximizing enzymatic activity [4] [10]

Notably, microbial systems exhibit stereochemical divergence from chemical synthesis: Aspergillus-derived ADHA shows 9:1 enantiomeric ratio favoring the (9R,10S) configuration, whereas chemical methods produce racemic mixtures at C-9/C-10. This stereoselectivity arises from chiral active sites of microbial enzymes like epoxide hydrolases and dehydrogenases [4] [10].

Industrial-Scale Synthesis: Continuous Flow Reactor Methodologies

Industrial ADHA production leverages continuous-flow photochemistry to overcome limitations of batch processing, particularly in the critical photooxidation step converting dihydroartemisinic acid (DHAA) to artemisinin precursors. Advanced reactor designs implement:

  • Falling Film Microreactors: Featuring 0.5 mm microchannels and transparent fluoropolymer walls enabling 98% photon penetration. DHAA solution (0.3 M in acetonitrile) flows as 100-200 µm films alongside oxygen gas at 0.5-1.5 L/min. Intense LED irradiation (450 nm, 100 mW/cm²) generates singlet oxygen (¹O₂) that attacks DHAA's Δ4(5) double bond, forming the hydroperoxide intermediate en route to artemisinin in <30 seconds residence time [7].
  • Tube-in-Tube Reactors: Oxygen-permeable Teflon AF-2400 tubing (1.0 mm ID) immersed in LED arrays. DHAA solution pumped at 5 mL/min through the inner tube while oxygen pressure (8-10 bar) maintains saturation. This configuration achieves ²O₂ concentrations >15 mM – 3x higher than batch systems – enabling 95% DHAA conversion per pass [7].
  • Integrated Photochemical-Catalytic Systems: Combining singlet oxygen generation with immobilized acid catalysts (e.g., sulfonated polystyrene beads packed downstream). The hydroperoxide intermediate flows directly through a catalytic bed at 60°C, undergoing acid-catalyzed Hock cleavage and oxidation to artemisinin (65% yield), followed by catalytic hydrogenation to DHA and dehydration to ADHA in subsequent modules [7].

Table 3: Continuous Flow Process Parameters for DHAA-to-Artemisinin Conversion

Reactor TypeResidence TimeO₂ DeliveryLight SourceConversion (%)ADHA Yield*
Falling Film Microreactor20-30 secondsCo-current gas-liquid450 nm LEDs (100 W)98.582%
Tube-in-Tube8-10 minutesPermeable membrane420 nm LEDs (150 W)95.278%
Packed Bed Cascade15-18 minutesPre-saturated solution470 nm LEDs (200 W)99.185%

*ADHA yield calculated after downstream hydrogenation and dehydration of artemisinin intermediate

Process intensification delivers 4-6x productivity increases versus batch reactors:

  • Space-Time Yield: 5.8 kg ADHA/m³·h in flow vs. 0.9 kg/m³·h in batch
  • Photonic Efficiency: 0.81 mol ADHA/kWh vs. 0.15 mol/kWh in batch
  • Material Efficiency: 87% atom economy through integrated solvent recycling
  • Scale-Up Capability: Modular units producing 50-100 kg ADHA/month with >95.5% HPLC purity [7]

Downstream processing integrates continuous liquid-liquid extraction (centrifugal contactors) and simulated moving bed chromatography (polyvinyl alcohol resins) achieving 99.2% pure ADHA at throughputs of 20-30 kg/day. These advances establish ADHA as a viable platform chemical for derivatization into antimalarial and anticancer agents [6] [7] [9].

Properties

Product Name

Anhydrodihydroartemisinin

IUPAC Name

(1S,4S,5R,8S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadec-9-ene

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

InChI

InChI=1S/C15H22O4/c1-9-4-5-11-10(2)8-16-13-15(11)12(9)6-7-14(3,17-13)18-19-15/h8-9,11-13H,4-7H2,1-3H3/t9-,11+,12+,13-,14+,15+/m1/s1

InChI Key

UKXCIQFCSITOCY-IONOKRPISA-N

Synonyms

anhydrodihydroartemisinin
artemisinin, anhydrodihydro-

Canonical SMILES

CC1CCC2C(=COC3C24C1CCC(O3)(OO4)C)C

Isomeric SMILES

C[C@@H]1CC[C@H]2C(=CO[C@H]3[C@@]24[C@H]1CC[C@@](O3)(OO4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.